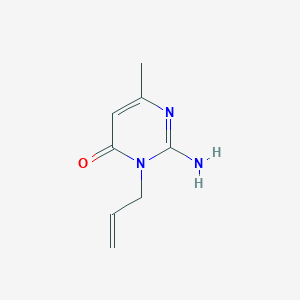
2-氨基-6-甲基-3-丙-2-烯基嘧啶-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, starting materials, reagents, catalysts, and reaction conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. Tools like mass spectrometry and infrared spectroscopy can be used to analyze the compound’s chemical properties .科学研究应用
Antiviral Agents
2-Aminopyrimidin-4-one and its derivatives have been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral activities . For example, 5,6-disubstituted 2-aminopyrimidin-4-ones have been identified as low-molecular-weight interferon inducers and antiherpes agents .
Antileukemic Agents
The design of biologically active compounds based on 2-aminopyrimidin-4-one and its derivatives has also been directed towards the development of antileukemic agents . This shows the potential of these compounds in cancer research and treatment.
Hyperuricemia Treatment
Drugs to combat hyperuricemia, a condition characterized by high levels of uric acid in the blood, have been developed based on 2-aminopyrimidin-4-one and its derivatives . This highlights the role of these compounds in managing metabolic disorders.
Neurodegenerative Disorders
Compounds based on 2-aminopyrimidin-4-one and its derivatives have been explored for their potential in treating neurodegenerative disorders . This suggests that these compounds could contribute to the development of new therapies for conditions like Alzheimer’s and Parkinson’s disease.
Cancer Treatment
In addition to antileukemic agents, compounds based on 2-aminopyrimidin-4-one and its derivatives have been developed for the treatment of some forms of cancer . One such compound, 5-bromo-6-phenylisocytosine (also known as bropirimine), has been used in clinical practice for the treatment of bladder cancer .
Anti-inflammatory and Hormonal Drugs
The development of anti-inflammatory and hormonal drugs is another priority direction in the design of biologically active compounds based on 2-aminopyrimidin-4-one and its derivatives . This demonstrates the versatility of these compounds in drug design and development.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-amino-6-methyl-3-prop-2-enylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-4-11-7(12)5-6(2)10-8(11)9/h3,5H,1,4H2,2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLYOLGWWFFXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methyl-3-(prop-2-en-1-yl)-3,4-dihydropyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((1-ethyl-1H-pyrazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2844263.png)
![2-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2844264.png)
![3-[(4-Methoxyphenyl)methyl]-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2844267.png)
![2-cyano-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2844268.png)
![3-[3-({2-[(3,4-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2844269.png)
![7-Chloro-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2844270.png)
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2844271.png)
![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methoxybenzamide](/img/structure/B2844273.png)


![N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2844279.png)
![Methyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2844281.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2844285.png)
![Methyl thiazolo[5,4-b]pyridine-2-carboxylate](/img/structure/B2844286.png)